molecular formula C11H9ClN2O B2859273 (E)-7-chloro-1,2-dihydrocyclopenta[b]indol-3(4H)-one oxime CAS No. 774593-85-0

(E)-7-chloro-1,2-dihydrocyclopenta[b]indol-3(4H)-one oxime

Cat. No.: B2859273
CAS No.: 774593-85-0
M. Wt: 220.66
InChI Key: SEQUKMZNYSQIRO-GXDHUFHOSA-N
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Description

(E)-7-Chloro-1,2-dihydrocyclopenta[b]indol-3(4H)-one oxime is a derivative of the parent compound 7-chloro-1,2-dihydrocyclopenta[b]indol-3(4H)-one (CAS: 441067-87-4), which features a chloro substituent at the 7-position of the indole ring. The oxime functional group (=N–OH) is introduced at the 3-position ketone, forming an (E)-isomer. The parent compound has a molecular formula of C₁₁H₈ClNO (MW: 205.64 g/mol) and is commercially available as a liquid or white powder for research and pharmaceutical applications .

This compound belongs to the 1,2-dihydrocyclopenta[b]indole scaffold, a framework explored for diverse biological activities, including serotonin reuptake inhibition and strigolactone mimicry . The chloro substituent and oxime group confer distinct electronic and steric properties, influencing reactivity and interactions with biological targets.

Properties

IUPAC Name

(NE)-N-(7-chloro-2,4-dihydro-1H-cyclopenta[b]indol-3-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c12-6-1-3-9-8(5-6)7-2-4-10(14-15)11(7)13-9/h1,3,5,13,15H,2,4H2/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEQUKMZNYSQIRO-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NO)C2=C1C3=C(N2)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=N\O)/C2=C1C3=C(N2)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-7-chloro-1,2-dihydrocyclopenta[b]indol-3(4H)-one oxime typically involves the reaction of 7-chloro-1,2-dihydrocyclopenta[b]indol-3(4H)-one with hydroxylamine hydrochloride in the presence of a base. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps would be optimized to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-7-chloro-1,2-dihydrocyclopenta[b]indol-3(4H)-one oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form the corresponding nitroso compound.

    Reduction: The oxime group can be reduced to form the corresponding amine.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include primary and secondary amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Formation of the corresponding nitroso compound.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (E)-7-chloro-1,2-dihydrocyclopenta[b]indol-3(4H)-one oxime is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound is studied for its potential biological activities. Oximes are known to exhibit a range of biological properties, including antimicrobial, antiviral, and anticancer activities. Research is ongoing to explore the specific biological effects of this compound.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Oximes have been studied as antidotes for organophosphate poisoning and as potential treatments for neurodegenerative diseases.

Industry

In industry, this compound can be used in the development of new materials and as a precursor for the synthesis of various industrial chemicals. Its reactivity and versatility make it a valuable compound for industrial applications.

Mechanism of Action

The mechanism of action of (E)-7-chloro-1,2-dihydrocyclopenta[b]indol-3(4H)-one oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to modulate redox-sensitive signaling pathways.

Comparison with Similar Compounds

Substituent Effects on the Indole Ring

The 7-position substituent significantly impacts electronic properties and bioactivity. Key analogues include:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Applications/Effects
(E)-7-Chloro-oxime (Target Compound) 7-Cl, 3-oxime C₁₁H₉ClN₂O₂ ~236.66 Serotonin reuptake inhibition (inferred)
7-Bromo-1,2-dihydrocyclopenta[b]indol-3-one 7-Br C₁₁H₈BrNO 266.55 Strigolactone analogue synthesis
7-p-Nitrophenyl analogue (9a) 7-p-NO₂Ph C₁₇H₁₃N₂O₃ 293.30 Parasitic weed germination inhibition
7-p-Dimethylaminophenyl analogue (9b) 7-p-NMe₂Ph C₁₈H₁₈N₂O 294.35 Fungal branching modulation
7-Acetyl-6-methyl derivative 7-Ac, 6-Me C₁₄H₁₃NO₂ 227.26 Unspecified bioactivity

Key Observations :

  • Electronic Effects : The chloro group is moderately electron-withdrawing, enhancing electrophilic character at the indole core. In contrast, bromo (larger, polarizable) and p-nitrophenyl (strongly electron-withdrawing) substituents in strigolactone analogues alter spectroscopic behavior and bioactivity .
  • Bioactivity: The p-nitrophenyl analogue (9a) showed potent activity in parasitic weed germination assays (35% yield), while the p-dimethylaminophenyl variant (9b) exhibited higher synthetic yield (56%) and fungal branching effects . The chloro-oxime derivative’s inferred serotonin inhibition (due to scaffold similarity ) suggests its niche in neurological applications.

Functional Group Modifications

The oxime group distinguishes the target compound from other derivatives:

  • Oxime vs. This contrasts with the parent ketone, which may exhibit lower polarity .
  • Comparison to Imine Derivatives : In serotonin reuptake inhibitors, imine formation on the same scaffold enhanced binding to the TS3 transporter . The oxime’s hydroxyl group could mimic this interaction, suggesting comparable or superior efficacy.

Physicochemical and Pharmacokinetic Properties

Property (E)-7-Chloro-oxime 7-Bromo Parent 7-Acetyl-6-methyl Serotonin Inhibitor
Molecular Weight ~236.66 266.55 227.26 ~250–300 (estimated)
Calculated LogP ~2.1 (moderate) ~2.8 (higher) ~2.5 ~1.5–3.0
Solubility (Predicted) Moderate (Polar) Low Low Variable

Insights :

  • The oxime’s polarity may enhance aqueous solubility compared to bromo or acetylated analogues.
  • The chloro group balances lipophilicity and electronic effects, favoring blood-brain barrier penetration for neurological applications .

Biological Activity

(E)-7-chloro-1,2-dihydrocyclopenta[b]indol-3(4H)-one oxime is a heterocyclic compound belonging to the indole derivatives class. Its unique structural features and potential biological activities have garnered interest in medicinal chemistry. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.

  • Molecular Formula : C11H9ClN2O
  • Molecular Weight : 220.65 g/mol
  • CAS Number : 774593-85-0

The compound features a chloro substituent at the 7th position of the cyclopenta[b]indole core, which is significant for its biological properties.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including anti-cancer properties and effects on the central nervous system (CNS). The following table summarizes some of the key findings related to compounds within this chemical class:

Compound Biological Activity Mechanism Reference
7-Chloro-1,2-dihydrocyclopenta[b]indoleAnti-cancer (in vitro)Apoptosis induction
7-Chloro-5-(furan-3-yl)-3-methyl-benzothiadiazinePositive allosteric modulation of AMPA receptorsEnhances neurotransmission
Cyclopenta[b]indolesAntitumor activityInteraction with serotonin transporters

Case Study 1: Antitumor Activity

A study investigating the antitumor effects of various cyclopenta[b]indole derivatives found that this compound demonstrated significant cytotoxicity against several cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Neuropharmacological Effects

Another research effort focused on the neuropharmacological effects of indole derivatives. It was found that compounds similar to this compound could enhance serotonin and acetylcholine levels in the hippocampus, suggesting potential applications in treating cognitive disorders.

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available indole derivatives. The general synthetic pathway includes:

  • Formation of Dihydrocyclopenta[b]indole : This step involves cyclization reactions using appropriate catalysts.
  • Oxime Formation : The introduction of hydroxylamine leads to the formation of the oxime group at the carbonyl position.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (E)-7-chloro-1,2-dihydrocyclopenta[b]indol-3(4H)-one oxime?

  • Methodological Answer : The oxime derivative is typically synthesized via hydroxylamine hydrochloride treatment of the parent ketone. For example, 4-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one reacts with hydroxylamine hydrochloride in methanol under reflux, yielding oximes in high yields (95%) after purification . Modifications at the 7-position (e.g., chloro-substitution) may involve bromination followed by Suzuki-Miyaura cross-coupling using boronic acids to introduce functional groups .

Q. How is structural characterization performed for this compound and its intermediates?

  • Methodological Answer : Key techniques include:

  • NMR/FTIR : Confirm oxime formation via disappearance of the carbonyl peak (~1659 cm⁻¹ in FTIR) and appearance of hydroxylamine proton signals (δ 7.63 ppm in 1^1H NMR) .
  • HRMS : Validate molecular formulas (e.g., [M+H]+^+ at m/z 201.1022 for oxime derivatives) .
  • X-ray crystallography : Resolve stereochemistry and confirm the (E)-configuration using SHELX programs for refinement .

Q. What preliminary biological activities have been reported for related cyclopenta[b]indole oximes?

  • Methodological Answer : Analogous compounds exhibit potential in medicinal chemistry, such as antiproliferative activity against cancer cell lines (e.g., LOX-IMVI melanoma) via EGFR/BRAF pathway inhibition . Biological screening typically involves MTT assays and kinase inhibition studies to establish IC50_{50} values .

Advanced Research Questions

Q. How can substituents at the 7-position be optimized for enhanced bioactivity or fluorescence?

  • Methodological Answer : Use Suzuki-Miyaura cross-coupling (e.g., with p-nitrophenyl or 2-thienyl boronic acids) to introduce electron-withdrawing/donating groups. Monitor electronic effects via UV-Vis spectroscopy and bioassays. For fluorescence, substitute with methoxynaphthyl groups and measure quantum yields .

Q. What reaction mechanisms govern the Beckmann rearrangement in cyclopenta[b]indole oxime derivatives?

  • Methodological Answer : Oximes undergo Beckmann rearrangement under acidic conditions (e.g., PPA in toluene) to form lactams. Mechanistic studies involve 18^{18}O isotopic labeling or computational modeling (DFT) to track migration aptitudes and regioselectivity .

Q. How can structural ambiguities (e.g., E/Z isomerism) be resolved experimentally?

  • Methodological Answer : Combine NOESY NMR to assess spatial proximity of substituents and X-ray crystallography for definitive stereochemical assignment. For example, SHELXL refinement can distinguish (E)- and (Z)-oximes via torsion angle analysis .

Q. What strategies address contradictions in synthetic yields for oxime derivatives?

  • Methodological Answer : Yield discrepancies (e.g., 35–95%) may arise from solvent polarity, reaction time, or purification methods. Systematic optimization (e.g., using Design of Experiments) can identify critical parameters. For example, replacing methanol with DMF improves solubility of sterically hindered intermediates .

Q. How are structure-activity relationships (SAR) studied for this compound class?

  • Methodological Answer : Synthesize analogs with variations at the 4-methyl, 7-chloro, or oxime positions. Evaluate biological activity (e.g., receptor binding assays for DP antagonists) and correlate with electronic (Hammett σ values) or steric (Taft parameters) descriptors .

Q. What analytical challenges arise in purity assessment, and how are they mitigated?

  • Methodological Answer : Trace impurities (e.g., unreacted ketone or byproducts) require advanced chromatography (HPLC-MS with C18 columns) or preparative TLC. Quantify purity via 13^{13}C NMR integration or differential scanning calorimetry (DSC) .

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